molecular formula C22H22FN7 B2362179 N-(4-フルオロフェニル)-6-(4-メチルピペラジン-1-イル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン CAS No. 946288-80-8

N-(4-フルオロフェニル)-6-(4-メチルピペラジン-1-イル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン

カタログ番号: B2362179
CAS番号: 946288-80-8
分子量: 403.465
InChIキー: DEFPSVZPUKGYKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H22FN7 and its molecular weight is 403.465. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん研究:EGFR変異の標的化

この化合物は、上皮成長因子受容体(EGFR)の変異を標的とする可能性について研究されています。これらの変異は、特に非小細胞肺がん(NSCLC)などのさまざまな種類のがんに関与しています。 ゲフィチニブやエルロチニブなどの第1世代EGFRチロシンキナーゼ阻害剤(TKI)に対する耐性を付与する特定の変異を持つEGFRを阻害する効果が示されています .

白血病治療:FLT3とCDK阻害

研究によると、この化合物の誘導体は、FMS様チロシンキナーゼ3(FLT3)サイクリン依存性キナーゼ(CDK)に対して優れた阻害活性を示します。これらは、急性骨髄性白血病(AML)の治療に重要です。 これらの誘導体は強力な抗増殖活性を示し、AMLの新しい治療法につながる可能性があります .

抗菌活性

今回の化合物と直接関係はありませんが、構造的に類似した化合物が合成され、抗菌特性について評価されています。 これは、N-(4-フルオロフェニル)-6-(4-メチルピペラジン-1-イル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンをさらに改変することで、潜在的な抗菌用途の可能性を探ることができることを示唆しています .

作用機序

Target of Action

The primary targets of this compound are FLT3 and CDK kinases . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). CDKs (Cyclin-Dependent Kinases) are a family of protein kinases that regulate the cell cycle.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6 . The inhibition of these kinases leads to changes in cell cycle progression and signal transduction pathways.

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma, a tumor suppressor protein, and inhibits the signaling pathways of FLT3, ERK, AKT, and STAT5 . These pathways are involved in cell proliferation, survival, and differentiation.

Pharmacokinetics

It is mentioned that the compound has a good oral pk property , suggesting that it is well-absorbed and has suitable bioavailability.

Result of Action

The compound exhibits strong antiproliferative activities against certain cancer cell lines . It blocks the signaling pathways mediated by its targets, leading to cell cycle arrest and induction of apoptosis . In a mouse model, the compound can induce tumor regression .

生化学分析

Biochemical Properties

The compound N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to exhibit excellent inhibition against FLT3 and CDK, two types of kinases . Kinases are proteins that play a key role in signal transduction pathways, regulating various cellular activities such as cell division, metabolism, and cell death . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

In cellular processes, N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown to influence cell function by suppressing the phosphorylation of retinoblastoma, FLT3, ERK, AKT, and STAT5 . These proteins are involved in cell signaling pathways, gene expression, and cellular metabolism . The suppression of these proteins can lead to the onset of apoptosis, or programmed cell death .

Molecular Mechanism

The molecular mechanism of action of N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active sites of FLT3 and CDK kinases, inhibiting their activity and leading to the suppression of various proteins involved in cell signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages . At a dose of 15 mg/kg, the compound has been shown to induce tumor regression in MV4-11 xenografts in a nude-mouse model, which is more efficient than cytarabine (50 mg/kg) .

生物活性

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, often referred to as compound 5i , is a member of the pyrazolo[3,4-d]pyrimidine class known for its diverse biological activities, particularly in oncology. This compound has garnered attention for its potential as a dual inhibitor of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor 2 (VEGFR2), making it a candidate for cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C22H20FN5C_{22}H_{20}FN_5 with a molecular weight of approximately 373.4 g/mol. The structure includes a fluorophenyl group and a piperazine moiety, which are critical for its biological activity.

Inhibition of Cancer Cell Growth

Recent studies have demonstrated that compound 5i exhibits potent inhibitory effects on various cancer cell lines. The compound was evaluated in vitro against the MCF-7 breast cancer cell line, where it showed significant anti-proliferative effects. Specifically, it induced apoptosis and inhibited cell migration while also causing cell cycle arrest, leading to DNA fragmentation .

Table 1: Inhibitory Concentrations of Compound 5i

Cell LineIC50 (µM)Mechanism of Action
MCF-70.3EGFR/VGFR2 inhibition
A5497.60EGFR/VGFR2 inhibition

The mechanism by which compound 5i exerts its effects involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Molecular docking studies have suggested that the compound binds effectively to the ATP-binding sites of EGFR and VEGFR2, disrupting their normal function . This dual inhibition not only curtails tumor proliferation but also mitigates angiogenesis, which is crucial for tumor survival.

Case Studies

Case Study 1: MCF-7 Breast Cancer Model

In a controlled study using the MCF-7 cell line, treatment with compound 5i resulted in:

  • Significant reduction in cell viability: Approximately 70% reduction at an IC50 concentration.
  • Induction of Apoptosis: Flow cytometry analysis revealed an increase in apoptotic cells.
  • Cell Cycle Arrest: The majority of cells were found in the G0/G1 phase post-treatment, indicating halted progression through the cell cycle .

Case Study 2: Dual Inhibition Profile

Another study highlighted the dual inhibition capabilities of compound 5i , showing effective suppression of both EGFR and VEGFR2 pathways. This was particularly evident in xenograft models where tumors treated with 5i exhibited reduced growth rates compared to controls.

特性

IUPAC Name

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7/c1-28-11-13-29(14-12-28)22-26-20(25-17-9-7-16(23)8-10-17)19-15-24-30(21(19)27-22)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFPSVZPUKGYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。